6-甲氧基喹啉-3-胺

概述

描述

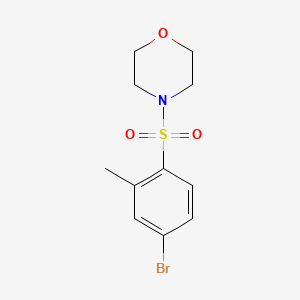

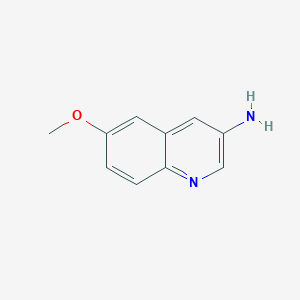

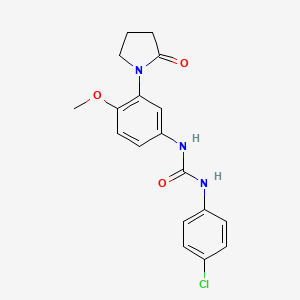

6-Methoxyquinolin-3-amine, also known as 6-methoxy-3-quinolinamine, is a compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Methoxyquinolin-3-amine, has been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 6-Methoxyquinolin-3-amine is 1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Methoxyquinolin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 and is stored at room temperature .科学研究应用

抗疟疾活性

6-甲氧基喹啉-3-胺衍生物因其对恶性疟原虫的抗疟疾活性而受到研究。在 Hochegger 等人 (2021) 的一项研究中,测试了来自 6-甲氧基喹啉-8-胺或其 N-(2-氨基乙基) 类似物的化合物。研究发现,这些化合物的活性和细胞毒性受喹啉和叔丁基四唑部分之间的连接基团显着影响,突出了这些衍生物在抗疟疾研究中的潜力(Hochegger 等人,2021)。

荧光特性

6-甲氧基喹啉的荧光特性已得到广泛研究。Schulman 等人 (1974) 研究了其吸收和荧光光谱,揭示了 6-甲氧基喹啉在激发单重态中是一个更强的碱,提供了对其荧光特性和在分析化学中的潜在应用的见解(Schulman 等人,1974)。

生物医学分析应用

Hirano 等人 (2004) 发现,源自 5-甲氧基吲哚-3-乙酸的 6-甲氧基-4-喹啉酮 (6-MOQ) 是一种新型荧光团,在宽 pH 范围内具有强荧光,对光和热稳定。这使其可用于生物医学分析,特别是作为确定羧酸的荧光标记试剂 (Hirano 等人,2004)。

抗癌剂

N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,6-甲氧基喹啉-3-胺的衍生物,被 Sirisoma 等人 (2009) 的研究确定为一种有效的凋亡诱导剂和有效的抗癌剂,具有很高的血脑屏障穿透性。这突出了 6-甲氧基喹啉-3-胺衍生物在癌症治疗中的潜在用途(Sirisoma 等人,2009)。

微管蛋白聚合抑制剂

Lee 等人 (2011) 探讨了不同的连接基团对源自 6-甲氧基喹啉的 5-氨基-2-芳基喹啉的生物活性的影响。他们发现这些化合物表现出显着的抗增殖活性并抑制微管蛋白聚合,表明它们在癌症治疗中的潜力(Lee 等人,2011)。

抗菌活性

还对 6-甲氧基喹啉-3-胺衍生物的抗菌特性进行了研究。El-Gamal 等人 (2016) 合成了一系列 3-取代 6-甲氧基-1H-吡唑并[3,4-b]喹啉衍生物,发现其中许多对一系列细菌和真菌表现出中等活性,表明在抗菌治疗中具有潜在应用(El-Gamal 等人,2016)。

荧光探针

6-甲氧基喹啉衍生物已用于金属离子的荧光探针。例如,Prodi 等人 (2001) 将 5-氯-8-甲氧基喹啉衍生物表征为镉的选择性化学传感器,可用于环境监测和食品安全应用(Prodi 等人,2001)。

安全和危害

The safety information for 6-Methoxyquinolin-3-amine includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

属性

IUPAC Name |

6-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKHDKZNEHKDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyquinolin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)

![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)

![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)